molecular formula C25H19N3O B12611677 4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde CAS No. 648901-11-5

4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde

Cat. No.: B12611677
CAS No.: 648901-11-5
M. Wt: 377.4 g/mol
InChI Key: RTGDVBDPGILETC-UHFFFAOYSA-N
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Description

4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde is an organic compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of a diazenyl group (N=N) and a benzaldehyde moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde typically involves the following steps:

    Diazotization Reaction: The starting material, 4-(diphenylamino)aniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-formylbenzenediazonium chloride under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The diazenyl group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzoic acid.

    Reduction: 4-{(E)-[4-(Diphenylamino)phenyl]amino}benzaldehyde.

    Substitution: Various nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde involves its interaction with molecular targets through its diazenyl and aldehyde functional groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to form reactive intermediates also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Similar in structure but with a dimethylamino group instead of a diphenylamino group.

    4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzaldehyde: Similar diazenyl structure but with a dimethylamino group.

Uniqueness

4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde is unique due to its diphenylamino group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

CAS No.

648901-11-5

Molecular Formula

C25H19N3O

Molecular Weight

377.4 g/mol

IUPAC Name

4-[[4-(N-phenylanilino)phenyl]diazenyl]benzaldehyde

InChI

InChI=1S/C25H19N3O/c29-19-20-11-13-21(14-12-20)26-27-22-15-17-25(18-16-22)28(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-19H

InChI Key

RTGDVBDPGILETC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C=O

Origin of Product

United States

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